molecular formula C17H20N4OS B12179190 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12179190
M. Wt: 328.4 g/mol
InChI Key: AAGGNBYCBQUBKT-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the thiadiazole moiety, and finally, the attachment of the propanamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at the indole or thiadiazole rings, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is investigated for use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-indol-1-yl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H20N4OS/c1-12(2)11-16-19-20-17(23-16)18-15(22)8-10-21-9-7-13-5-3-4-6-14(13)21/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,20,22)

InChI Key

AAGGNBYCBQUBKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

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